molecular formula C15H11FN2O B12120711 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one

Cat. No.: B12120711
M. Wt: 254.26 g/mol
InChI Key: YMFVASZWVZMOQU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl and a phenyl group. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one typically involves the reaction of appropriate hydrazine derivatives with substituted acetophenones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with benzoylacetone under reflux conditions, followed by cyclization to form the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been shown to act as an androgen receptor antagonist, inhibiting the activity of androgen receptors in prostate cancer cells. This inhibition leads to a decrease in the expression of androgen-responsive genes, such as PSA, thereby reducing cancer cell proliferation .

The molecular pathways involved in this mechanism include the binding of the compound to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands. This disruption of receptor-ligand interactions ultimately leads to the downregulation of androgen-responsive genes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s binding affinity to certain molecular targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

YMFVASZWVZMOQU-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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